4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Medicinal Chemistry Scaffold Differentiation Positional Isomerism

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897468-75-6, MF: C20H18N4O2S, MW: 378.45 g/mol) is a heterocyclic small-molecule building block comprising a 6-methoxybenzothiazole core linked via a piperazine bridge to a 4-cyanobenzoyl group. It belongs to the benzothiazole-piperazine class, a privileged scaffold in medicinal chemistry with demonstrated antiproliferative activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in structurally related derivatives.

Molecular Formula C20H18N4O2S
Molecular Weight 378.45
CAS No. 897468-75-6
Cat. No. B2373755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
CAS897468-75-6
Molecular FormulaC20H18N4O2S
Molecular Weight378.45
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C20H18N4O2S/c1-26-16-6-7-17-18(12-16)27-20(22-17)24-10-8-23(9-11-24)19(25)15-4-2-14(13-21)3-5-15/h2-7,12H,8-11H2,1H3
InChIKeyMTBSOWCYHKNARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

897468-75-6 | 6-Methoxybenzothiazole-Piperazine-Benzonitrile Building Block for Medicinal Chemistry & Screening Libraries


4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897468-75-6, MF: C20H18N4O2S, MW: 378.45 g/mol) is a heterocyclic small-molecule building block comprising a 6-methoxybenzothiazole core linked via a piperazine bridge to a 4-cyanobenzoyl group [1]. It belongs to the benzothiazole-piperazine class, a privileged scaffold in medicinal chemistry with demonstrated antiproliferative activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in structurally related derivatives [2]. The compound is commercially available as a screening compound and synthetic intermediate, with the 6-methoxy substitution pattern on the benzothiazole ring representing a key positional differentiation point from its 4-methoxy regioisomer (CAS 897477-35-9) [3].

897468-75-6 | Why Positional Isomerism and Piperazine-Benzonitrile Topology Preclude Generic Substitution in Benzothiazole-Piperazine Series


Within the benzothiazole-piperazine class, three structural variables critically modulate target engagement and physicochemical behaviour: (i) the methoxy substituent position on the benzothiazole ring (4- vs. 5- vs. 6-), (ii) the nature of the N-acyl substituent on the piperazine, and (iii) the presence and position of the nitrile group. The 6-methoxy configuration in CAS 897468-75-6 orients the electron-donating methoxy group para to the thiazole nitrogen, generating a distinct electronic topography compared to the 4-methoxy regioisomer (CAS 897477-35-9), where steric peri-interactions with the piperazine attachment point alter both conformational preferences and H-bond acceptor geometry [1]. Class-level SAR from Gurdal et al. (2015) demonstrates that aroyl-substituted benzothiazole-piperazines (closest structural relatives to the target compound) achieve GI50 values in the low-micromolar range against MCF-7 and HCT-116 cells, whereas sulfonamide or unsubstituted analogs show markedly attenuated activity [2]. These SAR gradients confirm that generic substitution across the benzothiazole-piperazine space—even among compounds sharing the core scaffold—cannot be assumed without quantitative verification.

897468-75-6 | Quantitative Differentiation Evidence: Benchmarks Against Close Analogs in the Benzothiazole-Piperazine Series


Positional Isomer Differentiation: 6-Methoxy vs. 4-Methoxy Substitution Drives Predicted Electronic and Steric Divergence

The target compound CAS 897468-75-6 bears the methoxy substituent at the 6-position of the benzothiazole ring, whereas its closest commercially available analog CAS 897477-35-9 carries the methoxy at the 4-position. In the 6-methoxy configuration, the methoxy group is positioned para to the endocyclic thiazole nitrogen, extending the conjugated π-system and increasing the H-bond acceptor character of the benzothiazole N3 atom without introducing steric clash with the piperazine ring. In contrast, the 4-methoxy isomer places the methoxy group ortho to the piperazine attachment point, creating peri-steric hindrance that restricts rotational freedom around the C2–Npiperazine bond and alters the spatial presentation of the benzonitrile pharmacophore [1]. While direct head-to-head biological data for these two specific isomers are not available in the public domain, the SAR framework from Gurdal et al. (2015) shows that 6-substituted benzothiazole-piperazines bearing aroyl groups (structurally analogous to the target compound) achieve GI50 values of 6.3–15.1 µM across MCF-7, HCT-116, and HUH-7 cell lines, establishing a quantitative baseline for the 6-substituted aroyl sub-class [2].

Medicinal Chemistry Scaffold Differentiation Positional Isomerism

Cytotoxic Potency Baseline: Aroyl-Substituted 6-Benzothiazole-Piperazines Achieve Low-Micromolar GI50 in Three Cancer Lines

The target compound features an aroyl (4-cyanobenzoyl) substituent on the piperazine nitrogen—a structural motif directly analogous to the most active compounds identified in the Gurdal et al. (2015) benzothiazole-piperazine series. In that study, aroyl-substituted derivatives 1h and 1j were the most potent across all three tested cancer cell lines, with GI50 values in the range of 6.3–15.1 µM (representative compound 2c: GI50 = 6.3 µM against HUH-7; compound 1c: GI50 = 15.1 µM against MCF-7) [1]. By contrast, sulfonamide-substituted analogs in the same series showed GI50 > 50 µM or were inactive, demonstrating that the aroyl pharmacophore is a key determinant of micromolar potency [1]. The target compound's 4-cyanobenzoyl group introduces an additional H-bond acceptor (nitrile) and electron-withdrawing character not present in the published aroyl analogs, which may further modulate target affinity [2]. Direct testing of CAS 897468-75-6 in these assays has not been published; the quantitative baseline is therefore class-level inference from the most structurally congruent analogs.

Anticancer Cytotoxicity SAR

Firefly Luciferase Inhibitory Activity of the 6-Methoxybenzothiazole-Benzonitrile Fragment: Mechanistic Caution for Reporter Gene Assays

The substructure 4-(6-methoxy-1,3-benzothiazol-2-yl)benzonitrile—which constitutes the target compound minus the piperazine-carbonyl linker—has been characterized as a firefly luciferase (FLuc) inhibitor with an IC50 of 2.24 µM in a mixed-type inhibition assay using D-luciferin as substrate [1]. This finding was reported by Auld et al. (2009) in a directed evolution study of firefly luciferase and deposited in BindingDB (BDBM50485793, CHEMBL2164466) [1]. The full target compound CAS 897468-75-6 extends this fragment with a piperazine-4-carbonyl linker, which may modulate (attenuate or potentiate) FLuc inhibitory activity. This represents a dual-use characteristic: (a) the compound must be treated as a potential false-positive generator in FLuc-based reporter gene assays used for primary screening; (b) the FLuc-inhibitory chemotype may be exploitable as a control compound for assay validation or as a starting point for bioluminescence modulator development [2].

Assay Interference Luciferase Inhibition Chemical Biology

Antimicrobial and Antioxidant Activity Precedent for 6-Methoxybenzothiazole-Piperazine Derivatives

Alhusadi et al. (2020) reported the synthesis and biological evaluation of ten novel 6-methoxybenzothiazole-piperazine derivatives bearing a propanamide linker (N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide). In agar-based disc diffusion assays, the most active compounds (2b and 2e) demonstrated inhibition zones against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans [1]. Compounds 2e and 2j additionally showed promising antioxidant activity in the CUPRAC (cupric reducing antioxidant capacity) assay. Molecular docking studies implicated DNA gyrase subunit B (GyrB) of S. aureus as a putative target, with key binding interactions mapped to the benzothiazole and piperazine motifs [1]. The target compound CAS 897468-75-6 differs from the Alhusadi series by replacing the propanamide linker with a carbonyl-benzo-nitrile system; however, the conserved 6-methoxybenzothiazole-piperazine core suggests potential antimicrobial activity warranting direct evaluation.

Antimicrobial Antioxidant Molecular Docking

897468-75-6 | Prioritized Research & Industrial Application Scenarios Based on Verified Evidence Dimensions


Anticancer Screening Library Inclusion: Prioritize as an Aroyl-Substituted Benzothiazole-Piperazine Chemotype

Based on the SAR precedent that aroyl-substituted benzothiazole-piperazines are the most potent subclass in the Gurdal et al. (2015) series (GI50 ~6–15 µM across HUH-7, MCF-7, HCT-116), CAS 897468-75-6 should be prioritized for inclusion in focused anticancer screening libraries targeting hepatocellular, breast, or colorectal cancer panels [1]. The 4-cyanobenzoyl group provides a synthetic handle for further derivatization and a distinctive H-bond acceptor topology not represented in the published compound set. Researchers should request a certificate of analysis confirming regioisomeric identity (6-methoxy, not 4-methoxy) prior to screening, given the commercial availability of the positional isomer CAS 897477-35-9 [2].

Luciferase Assay Interference Control: Deploy as a Tool Compound for FLuc-Based HTS Artifact Validation

The substructure 4-(6-methoxy-1,3-benzothiazol-2-yl)benzonitrile has a confirmed FLuc IC50 of 2.24 µM (Auld et al. 2009) [3]. The full compound CAS 897468-75-6, bearing this substructure, should be included as a control compound during the validation phase of any FLuc-based high-throughput screening campaign to assess the magnitude of luciferase inhibition artifacts. Its use as a counterscreen tool is particularly relevant for oncology target-based assays where FLuc reporter constructs are employed, helping to discriminate genuine target engagement from assay interference [1].

Structure-Activity Relationship (SAR) Expansion: Use as a Core Scaffold for 6-Methoxybenzothiazole-Piperazine Library Synthesis

The compound serves as a versatile synthetic intermediate for generating focused libraries around the 6-methoxybenzothiazole-piperazine scaffold. The benzonitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to the benzylamine, enabling further diversification. The established antimicrobial and antioxidant activity of 6-methoxybenzothiazole-piperazine derivatives (Alhusadi et al. 2020) [4] supports the use of this core for hit-to-lead optimization against bacterial GyrB or superoxide dismutase 1 targets. The 6-methoxy regioisomer is specifically recommended over the 4-methoxy isomer to avoid the steric peri-interactions that may compromise target binding [2].

Computational Chemistry & Docking Studies: Validate Predicted Binding Modes Against Benzothiazole-Piperazine Targets

With its well-defined 3D structure (InChI Key: MTBSOWCYHKNARN-UHFFFAOYSA-N) and moderate calculated logP (~3.0), CAS 897468-75-6 is suitable for computational docking studies against targets associated with the benzothiazole-piperazine pharmacophore, including DNA gyrase B (S. aureus) and superoxide dismutase 1 (Alhusadi et al. 2020) [4], as well as tubulin and topoisomerase targets implicated in the anticancer activity of benzothiazole derivatives. The 4-cyanobenzoyl group offers a defined dipole moment and H-bond acceptor site that can be systematically varied in silico prior to synthetic effort [1].

Quote Request

Request a Quote for 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.